

Application Notes and Protocols for S100A2p53-IN-1 In Vitro Assays

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Compound of Interest		
Compound Name:	S100A2-p53-IN-1	
Cat. No.:	B12423267	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of S100A2-p53 interaction and the characterization of its inhibitors, with a focus on **S100A2-p53-IN-1**. The protocols outlined below are designed to be adaptable for various research and drug discovery applications.

Introduction to S100A2 and p53 Interaction

S100A2 is a calcium-binding protein that plays a complex and context-dependent role in cellular processes, including cell cycle regulation and differentiation.[1] It has been identified as a potential tumor suppressor.[2] One of its key interaction partners is the tumor suppressor protein p53. The interaction between S100A2 and p53 is calcium-dependent and has been shown to modulate the transcriptional activity of p53.[2] The binding of S100A2 to p53 primarily occurs at the C-terminal negative regulatory domain (NRD) and the tetramerization domain (TET) of p53.[3]

In some cellular contexts, the S100A2-p53 interaction can enhance p53's tumor-suppressive functions.[2] However, in certain cancers, such as pancreatic cancer, overexpression of S100A2 is associated with a poor prognosis and may contribute to the functional inactivation of p53, thereby promoting cancer progression.[4] This has led to the development of small molecule inhibitors that disrupt the S100A2-p53 interaction as a potential therapeutic strategy. [4][5]



S100A2-p53-IN-1: A Novel Inhibitor

S100A2-p53-IN-1 is a representative of a novel class of 3,5-bis(trifluoromethyl)benzene sulfonamides designed to inhibit the S100A2-p53 protein-protein interaction.[5] This compound has demonstrated cytotoxic activity against various cancer cell lines, particularly those with high endogenous S100A2 expression, such as the pancreatic cancer cell line MiaPaCa-2.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the S100A2-p53 interaction and the inhibitory activity of **S100A2-p53-IN-1**.

Table 1: Binding Affinity of S100A2 for p53 Peptides

S100 Protein	p53 Peptide	Assay Method	Dissociation Constant (K ^d)	Reference
S100A2	TET-L344P (monomeric)	Fluorescence Anisotropy	0.4 ± 0.1 μM	[3]
S100A2	NRD (residues 367-393)	Fluorescence Anisotropy	~1-2 μM	[3]

Table 2: Cytotoxic Activity of S100A2-p53-IN-1

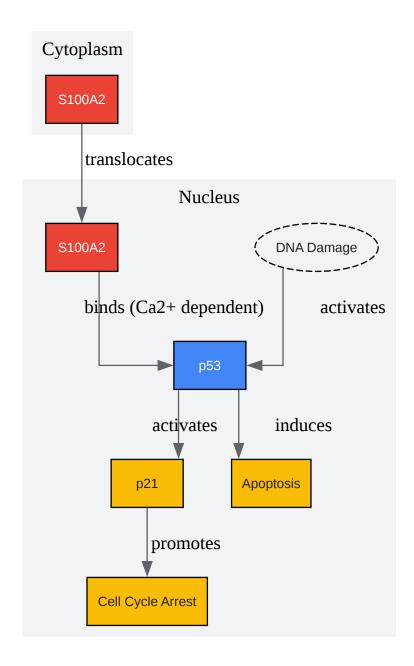


Cell Line	Cancer Type	Assay	GI ₅₀ (μM)	Reference
MiaPaCa-2	Pancreatic	Cell Growth Inhibition	1.2 - 3.4	[6]
BxPC-3	Pancreatic	Cell Growth Inhibition	~1.2	[4]
AsPC-1	Pancreatic	Cell Growth Inhibition	3.7 - 18	[4]
Capan-2	Pancreatic	Cell Growth Inhibition	3.7 - 18	[4]
НРАС	Pancreatic	Cell Growth Inhibition	3.7 - 18	[4]
PANC-1	Pancreatic	Cell Growth Inhibition	3.7 - 18	[4]

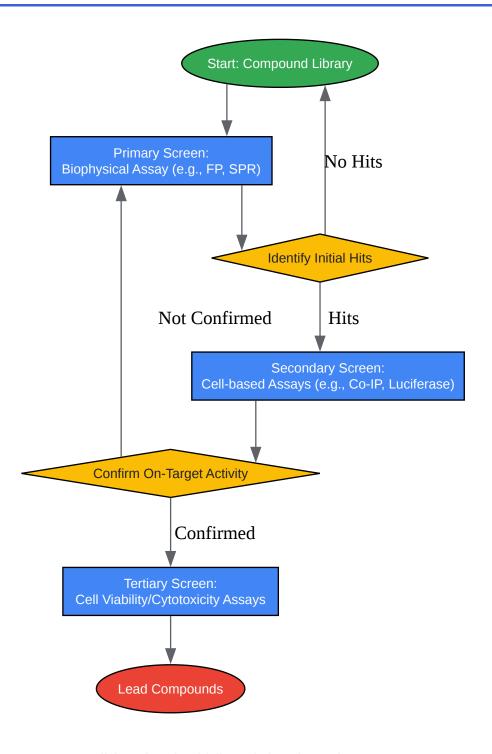
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the S100A2-p53 signaling pathway and a general workflow for screening inhibitors.









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